molecular formula C14H25NO2 B14297806 Cyclohexylmethyl 1-methylpiperidine-4-carboxylate CAS No. 124805-93-2

Cyclohexylmethyl 1-methylpiperidine-4-carboxylate

Cat. No.: B14297806
CAS No.: 124805-93-2
M. Wt: 239.35 g/mol
InChI Key: TZGNGTHMPGBSQW-UHFFFAOYSA-N
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Description

Cyclohexylmethyl 1-methylpiperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a cyclohexylmethyl group attached to a piperidine ring, which is further substituted with a carboxylate group at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexylmethyl 1-methylpiperidine-4-carboxylate typically involves the reaction of cyclohexylmethylamine with 1-methylpiperidine-4-carboxylic acid. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexylmethyl 1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Cyclohexylmethyl 1-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexylmethyl 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexylmethyl-4-methylpiperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.

    1-Methylpiperidine-4-carboxylic acid: Lacks the cyclohexylmethyl group.

    Cyclohexylmethylamine: Lacks the piperidine ring and carboxylate group.

Uniqueness

Cyclohexylmethyl 1-methylpiperidine-4-carboxylate is unique due to the presence of both a cyclohexylmethyl group and a piperidine ring with a carboxylate substitution. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

124805-93-2

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

cyclohexylmethyl 1-methylpiperidine-4-carboxylate

InChI

InChI=1S/C14H25NO2/c1-15-9-7-13(8-10-15)14(16)17-11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3

InChI Key

TZGNGTHMPGBSQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)OCC2CCCCC2

Origin of Product

United States

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